molecular formula C8H13NO2 B2435120 4-Hydroxy-1-azaspiro[4.4]nonan-2-one CAS No. 1909317-66-3

4-Hydroxy-1-azaspiro[4.4]nonan-2-one

Cat. No.: B2435120
CAS No.: 1909317-66-3
M. Wt: 155.197
InChI Key: KAQOUWWBENIOJT-UHFFFAOYSA-N
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Description

4-Hydroxy-1-azaspiro[4.4]nonan-2-one is a spirocyclic chemical building block of high interest in pharmaceutical and organic synthesis research. This compound features a unique molecular architecture, characterized by a central spiro carbon linking two rings—one cyclopentane and one piperidine-2-one lactam—further functionalized with a hydroxyl group. Its molecular formula is C 8 H 13 NO 2 , and it has a monoisotopic mass of 155.09464 Da . The distinct spirocyclic scaffold makes it a valuable precursor for constructing more complex three-dimensional structures in medicinal chemistry programs. The primary research application of this compound lies in its role as a versatile synthetic intermediate. It can be used in various chemical transformations to develop novel molecular entities, potentially for use as enzyme inhibitors or receptor modulators. The presence of both a lactam and a hydroxyl group on its structure provides two key handles for synthetic modification, enabling researchers to create diverse chemical libraries for biological screening . This product is supplied as a powder and should be stored at 4°C . It is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet for proper handling; hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-hydroxy-1-azaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-6-5-7(11)9-8(6)3-1-2-4-8/h6,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQOUWWBENIOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-66-3
Record name 4-hydroxy-1-azaspiro[4.4]nonan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a linear precursor containing both a hydroxyl group and an amine group, using a cyclization agent such as a strong acid or base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can help achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-azaspiro[4.4]nonan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

Molecular Structure:

  • Formula: C₈H₁₃NO₂
  • Molecular Weight: 155.2 g/mol

Reactivity:
The compound can undergo various chemical reactions, including:

  • Oxidation: Can yield carboxylic acids or ketones when treated with agents like potassium permanganate or chromium trioxide.
  • Reduction: Typically results in the formation of amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can produce a variety of derivatives depending on the nucleophile used.

Chemistry

4-Hydroxy-1-azaspiro[4.4]nonan-2-one serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules and can act as a precursor for various functional materials.

Biology

The compound exhibits potential biological activity, making it suitable for:

  • Enzyme Inhibitors: Its derivatives may interact with specific enzymes, offering pathways for developing new inhibitors.
  • Spin Labeling Techniques: Used to study protein structures and dynamics, aiding in the understanding of complex biological processes.

Medicine

In medicinal chemistry, 4-Hydroxy-1-azaspiro[4.4]nonan-2-one may serve as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that could enhance biological activity.

Case Studies and Research Findings

Recent studies highlight the potential of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one in therapeutic applications:

  • Anticancer Activity:
    • Research indicates that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including leukemia and CNS cancers. For example, certain analogs demonstrated over 70% inhibition rates against specific cancer cells during preliminary screenings .
  • Enzyme Interaction Studies:
    • Investigations into its interaction with enzyme targets have shown promising results, suggesting that modifications to the compound could enhance its efficacy as an enzyme inhibitor .
  • Material Science Applications:
    • The compound's unique spirocyclic structure makes it a candidate for developing new materials with specific functional properties, which could be beneficial in various industrial applications .

Mechanism of Action

4-Hydroxy-1-azaspiro[4.4]nonan-2-one can be compared to other spirocyclic compounds, such as spiroindoline and spirooxindole. These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one lies in its specific combination of hydroxyl and azaspiro groups, which can impart distinct chemical and biological properties.

Comparison with Similar Compounds

  • Spiroindoline

  • Spirooxindole

  • Spirobenzoxazine

  • Spirothiazolidine

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to make it an area of interest for chemists and researchers alike.

Biological Activity

4-Hydroxy-1-azaspiro[4.4]nonan-2-one is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one is C8H13NOC_8H_{13}NO. Its structure features a spirocyclic arrangement with a hydroxyl group, which is crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological properties .

The biological activity of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one is primarily attributed to its ability to interact with specific biological targets, such as enzyme inhibitors and receptor ligands. The presence of the hydroxyl group enhances its potential as a pharmacophore, allowing it to participate in hydrogen bonding and hydrophilic interactions with biological macromolecules.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of spirocyclic compounds, including 4-Hydroxy-1-azaspiro[4.4]nonan-2-one, exhibit significant antiproliferative activity against cancer cell lines. For example, compounds structurally related to 4-Hydroxy-1-azaspiro[4.4]nonan-2-one have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell growth .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that it can inhibit key enzymes involved in cancer proliferation and other diseases. For instance, studies have reported that certain derivatives exhibit inhibition of the epidermal growth factor receptor (EGFR) with IC50 values around 78–84 nM, showcasing their potential as therapeutic agents in oncology .

Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives of spirocyclic compounds similar to 4-Hydroxy-1-azaspiro[4.4]nonan-2-one and evaluated their anticancer properties. The most effective compounds were found to significantly inhibit the proliferation of cancer cells in vitro and demonstrated promising results in vivo models .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of spirocyclic compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds could attenuate neuronal cell death by modulating oxidative stress pathways, suggesting their potential use in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one can be compared with similar spirocyclic compounds:

Compound NameStructural FeaturesBiological Activity
Spiroindoline Lacks hydroxyl groupModerate anticancer activity
Spirooxindole Contains carbonyl groupHigh affinity for receptor binding
4-Hydroxy-1-Azaspiro[4.4]nonan Hydroxyl group presentStrong enzyme inhibition and antiproliferative effects

Q & A

How can the stereochemical configuration of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one be experimentally determined, and what challenges arise in distinguishing (5R,6S) from other diastereomers?

Basic Question
Methodological Answer:
The stereochemistry of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one can be resolved using X-ray crystallography, which provides unambiguous assignment of the (5R,6S) configuration. For this, single crystals must be grown under controlled conditions (e.g., slow evaporation in polar solvents). The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data . Challenges include low crystal quality due to the compound’s hygroscopic nature or conformational flexibility. Nuclear Overhauser Effect (NOE) NMR experiments can supplement crystallography by probing spatial proximity of protons in solution, but overlapping signals in crowded regions (e.g., spirocyclic centers) may complicate interpretation .

What synthetic routes are optimal for constructing the spirocyclic core of 4-Hydroxy-1-azaspiro[4.4]nonan-2-one, and how do reaction conditions influence yield and purity?

Basic Question
Methodological Answer:
The spirocyclic framework is typically synthesized via intramolecular cyclization. One approach involves treating γ-lactam precursors with carbonylating agents (e.g., phosgene derivatives) under basic conditions to form the ketone moiety. For example, thioglycolic acid-catalyzed reactions (as seen in analogous spiro-thiazolidinone syntheses) yield high regioselectivity but require careful pH control to avoid side reactions like over-oxidation . Microwave-assisted synthesis has been reported for similar spiro compounds, reducing reaction times from hours to minutes while maintaining yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from linear byproducts.

How does the hydroxy group at position 4 influence the compound’s reactivity in nucleophilic substitutions or hydrogen-bonding interactions?

Advanced Question
Methodological Answer:
The 4-hydroxy group enhances hydrogen-bond donor capacity, influencing both reactivity and molecular interactions. In substitution reactions (e.g., alkylation), the hydroxy proton can act as a leaving group under Mitsunobu conditions (DIAD, Ph₃P), enabling functionalization at C4. However, steric hindrance from the spirocyclic structure may limit accessibility. Computational studies (DFT or MD simulations) can predict preferred reaction pathways: for example, the hydroxy group’s orientation relative to the ketone affects intramolecular H-bonding, stabilizing specific conformers and directing reactivity . Experimentally, IR spectroscopy (O-H stretch at ~3200 cm⁻¹) and variable-temperature NMR can monitor conformational dynamics.

What contradictions exist in reported biological activities of structurally related azaspiro compounds, and how can these be addressed in experimental design?

Advanced Question
Methodological Answer:
Discrepancies in biological data (e.g., antiproliferative activity) often stem from variations in stereochemistry, purity, or assay conditions. For instance, diazaspiro analogs like 2,7-diazaspiro[4.4]nonan-1-one show divergent EGFR inhibition profiles depending on nitrogen positioning . To mitigate bias:

  • Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., EGFR/BRAFV600E mutants for kinase studies).
  • Control stereochemistry : Compare (5R,6S)-4-hydroxy derivatives with racemic mixtures to isolate stereochemical effects.
  • Validate purity : Employ LC-MS (ESI+) to confirm >95% purity, as trace impurities (e.g., oxidation byproducts) may skew results .

What computational strategies are effective for modeling the spirocyclic ring’s conformational flexibility and predicting its binding affinity to biological targets?

Advanced Question
Methodological Answer:
Molecular docking (AutoDock Vina, Glide) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions between 4-Hydroxy-1-azaspiro[4.4]nonan-2-one and targets like kinases. Key steps:

Conformational sampling : Use metadynamics to explore ring puckering and hydroxy/ketone orientations.

Docking validation : Cross-reference with crystallographic data from related spiro compounds (e.g., SHELX-refined PDB entries) .

Free-energy calculations : MM/PBSA or FEP methods quantify binding affinities, though accuracy depends on force-field parameterization for the spirocyclic core . Challenges include accurately modeling solvent effects and protonation states of the hydroxy group at physiological pH.

How can analytical techniques distinguish 4-Hydroxy-1-azaspiro[4.4]nonan-2-one from its diazaspiro analogs, and what spectral markers are diagnostic?

Basic Question
Methodological Answer:

  • NMR : The absence of a second nitrogen in the spiro ring (vs. diazaspiro compounds like 2,7-diazaspiro[4.4]nonan-1-one) simplifies the ¹H NMR spectrum. Key markers include:
    • A singlet for the spirocyclic CH₂ group (δ ~3.2–3.5 ppm).
    • Downfield shift of the hydroxy proton (δ ~5.5 ppm) due to H-bonding with the ketone.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 156.1 (C₈H₁₄NO₂⁺), distinct from diazaspiro analogs (e.g., m/z 140.2 for C₇H₁₂N₂O) .
  • IR : A strong C=O stretch at ~1700 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ confirm the hydroxy-ketone motif .

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